3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-3-4-12(2)15(9-11)21-10-16-19-17(20-22-16)13-5-7-14(18)8-6-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVADRGQBYSMNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2,5-dimethylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Insights :
- The 4-chlorophenyl group at position 5 (as in 4c) enhances anti-inflammatory activity, likely due to its electron-withdrawing nature and hydrophobic interactions.
- The (2,5-dimethylphenoxy)methyl group in the target compound may improve metabolic stability compared to propanone-linked analogs like 4c or 4i.
Antimicrobial and Antiviral Activity
Substituents such as thioether, hydrazide, or isoxazole moieties significantly influence antimicrobial potency.
Key Insights :
- The 4-chlorophenyl group synergizes with thiadiazole or isoxazole substituents to enhance antimicrobial/nematocidal activity .
- The (2,5-dimethylphenoxy)methyl group in the target compound may offer unique binding interactions compared to thioether-linked analogs like 4p or 8m.
Energetic Materials
1,2,4-Oxadiazoles with nitro or trifluoromethyl groups are explored as high-energy materials.
Key Insights :
- Energetic derivatives require nitro or fluorine-containing groups for high detonation performance, which the target compound lacks .
- The target compound’s aromatic substituents render it unsuitable for explosive applications but ideal for pharmaceutical design.
Physicochemical Properties
Substituents critically influence logP, solubility, and stability.
Key Insights :
- The (2,5-dimethylphenoxy)methyl group in the target compound likely increases steric hindrance and logP compared to simpler chloromethyl or nitro-substituted analogs .
Biological Activity
3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Its structure features a 1,2,4-oxadiazole ring with a 4-chlorophenyl group and a 2,5-dimethylphenoxy methyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of this compound is with a molecular weight of approximately 315.77 g/mol. The compound's unique structural features contribute to its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzymes or receptors involved in critical pathways, leading to its antimicrobial and anticancer effects. The precise mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Compounds with oxadiazole rings often exhibit significant enzyme inhibition capabilities.
- Receptor Binding : The compound may bind to receptors that modulate cellular responses.
Antimicrobial Activity
Research indicates that oxadiazole derivatives commonly exhibit antimicrobial properties. This compound has been explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Microorganism | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
| Other Oxadiazoles | Various | Variable |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in preclinical studies. Its anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines and mediators.
Anticancer Activity
Several studies have reported the anticancer potential of oxadiazole derivatives. For instance:
- In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
Case Studies
- Anticancer Screening : A study screened a series of oxadiazole derivatives at the National Cancer Institute (NCI) and found that compounds similar to this compound exhibited significant growth inhibition against various cancer cell lines.
- Mechanism-Based Approaches : Research focusing on the mechanism-based approaches for oxadiazoles highlighted their ability to induce apoptosis in cancer cells through various pathways including the inhibition of EGFR and Src kinases.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions under controlled conditions. For example:
- Step 1: React a chlorophenyl-substituted precursor (e.g., 4-chlorophenyl hydrazide) with a phenoxymethyl carboxylic acid derivative in dimethyl sulfoxide (DMSO) under reflux.
- Step 2: Purify the crude product via vacuum distillation and recrystallization using ethanol-water mixtures to achieve yields of 60–70% .
- Key reagents: DMSO as a solvent, glacial acetic acid as a catalyst, and ethanol for crystallization .
Basic: What spectroscopic techniques are used to characterize this oxadiazole derivative?
Structural confirmation requires:
- Infrared (IR) spectroscopy to identify functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons (δ 7.2–8.1 ppm) and oxadiazole ring carbons (δ 165–170 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄ClN₂O₂: 321.0765) .
Basic: What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., leukemia, breast, colorectal) to determine IC₅₀ values.
- Enzyme inhibition studies (e.g., Sirt2 inhibition using α-tubulin-acetylLys40 peptide as a substrate) .
- Antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for Sirt2 inhibition?
Methodology:
- Modify substituents: Replace the 5-[(2,5-dimethylphenoxy)methyl] group with cyclic amines (e.g., piperidine) or halogenated chains to enhance binding.
- Test para-substituted phenyl rings at position 3, as electron-withdrawing groups (e.g., -Cl) improve inhibitory potency .
- Example: Moniot et al. (2017) achieved IC₅₀ values of 1.5 µM against leukemia cells by introducing a 5-(piperidine-1-ylmethyl) group .
Advanced: How to resolve contradictions in cytotoxicity data across different cell lines?
Experimental design:
- Validate assay conditions: Ensure consistent cell viability protocols (e.g., incubation time, serum concentration).
- Evaluate target specificity: Use flow cytometry to assess apoptosis mechanisms (e.g., G₁ phase arrest in T47D cells) .
- Compare pharmacokinetics: Measure compound stability in cell culture media to rule out degradation artifacts .
Advanced: What strategies can elucidate the mechanism of action for anticancer activity?
Approaches include:
- Photoaffinity labeling to identify molecular targets (e.g., TIP47, an IGF II receptor binding protein) .
- Gene expression profiling to track apoptosis-related markers (e.g., caspase-3 activation, Bcl-2 downregulation).
- Molecular docking to simulate interactions with Sirt2’s catalytic domain, focusing on hydrophobic pockets near the oxadiazole core .
Advanced: How to address low yield in large-scale synthesis?
Optimization steps:
- Continuous flow reactors: Improve reaction homogeneity and reduce by-products (e.g., from 35% to 65% yield) .
- Catalyst screening: Test bases like potassium carbonate or DBU to enhance cyclization efficiency .
- Purification: Use column chromatography with silica gel (ethyl acetate/hexane gradient) instead of recrystallization .
Advanced: What computational methods support the design of derivatives with improved bioavailability?
Protocols:
- QSAR modeling: Correlate logP values (<3.5) with cellular permeability using Molinspiration or SwissADME.
- Molecular dynamics (MD): Simulate compound stability in lipid bilayers to predict blood-brain barrier penetration.
- Density functional theory (DFT): Calculate HOMO-LUMO gaps to assess redox stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
